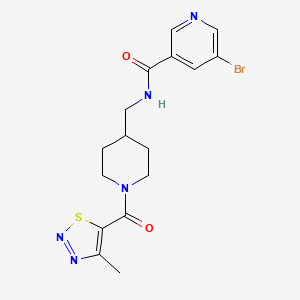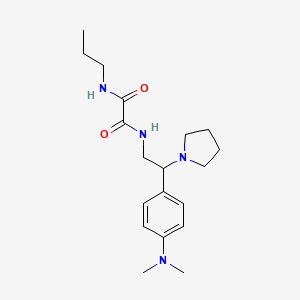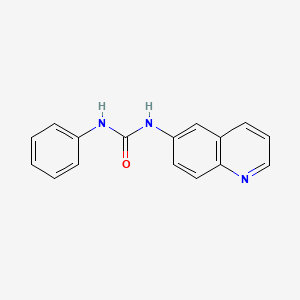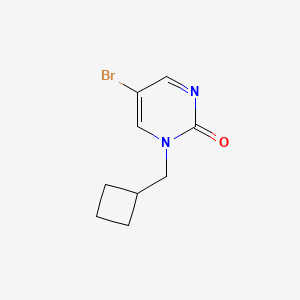
5-bromo-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-bromo-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)nicotinamide” is a derivative of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid . These derivatives have been studied for their potential antimicrobial activity, particularly against Gram-positive bacteria .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using 1H NMR spectra. For example, novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carbonyl possess characteristic signals: The singlet signal for the NH group is in the range of 12.10–12.87 ppm and the singlet signal for the =CH group is at δ 8.06–8.63 ppm .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation reactions and cycloaddition with dipolarophiles . The successful conduction of these reactions is confirmed by the characteristic signals in the 1H NMR spectra .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds containing the thiadiazole moiety have been reported to exhibit significant antimicrobial properties . The presence of the 4-methyl-1,2,3-thiadiazole in the compound’s structure could potentially be explored for developing new antimicrobial agents. Research could focus on synthesizing derivatives and testing their efficacy against various bacterial and fungal strains.
Anti-inflammatory Applications
The structural similarity of this compound to other molecules with known anti-inflammatory activity suggests potential use in this area. Studies could investigate its effectiveness in reducing inflammation in cell-based assays or animal models, possibly leading to new treatments for chronic inflammatory diseases .
Anticancer Research
Thiadiazole derivatives have shown promise in anticancer research, with some compounds exhibiting the ability to inhibit tumor growth . This compound could be studied for its cytotoxic effects on cancer cells, aiming to understand its mechanism of action and therapeutic potential.
Antitubercular Potential
Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, there is a need for new antitubercular agents. The compound’s structure, particularly the presence of the thiadiazole ring, could be pivotal in designing novel drugs to combat Mycobacterium tuberculosis .
Antiviral Properties
Research into indole and thiadiazole derivatives has uncovered compounds with potent antiviral activities . This compound could be part of studies aiming to develop new antiviral drugs, especially in the context of emerging viral infections.
Neuroprotective Effects
Compounds with similar structures have been associated with neuroprotective effects. This compound could be researched for its potential to protect neuronal cells against damage, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Drug Development and Synthesis
Lastly, the compound’s structure makes it a candidate for the synthesis of more complex molecules. It could serve as a building block in the development of new drugs, with the potential to bind to multiple receptors and exert various biological effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5O2S/c1-10-14(25-21-20-10)16(24)22-4-2-11(3-5-22)7-19-15(23)12-6-13(17)9-18-8-12/h6,8-9,11H,2-5,7H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGNXFJCKGHCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide](/img/structure/B2752670.png)
![(2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol](/img/structure/B2752672.png)
![tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate](/img/structure/B2752673.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2752675.png)
![3-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2752676.png)

![N-(2,5-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2752678.png)
![1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2752679.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2752680.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2752681.png)
![N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B2752683.png)